Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS No.: 4620-34-2

Cat. No.: VC2130227

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4620-34-2 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3 |

| Standard InChI Key | VQCZFBAEEZXPBC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC2=CC=CC=C2N1 |

| Canonical SMILES | CCOC(=O)C1CCC2=CC=CC=C2N1 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

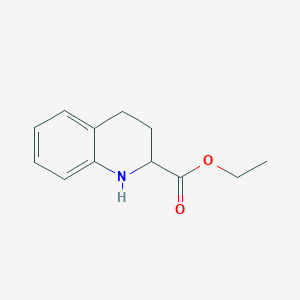

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the tetrahydroquinoline family. The compound's core structure consists of a partially hydrogenated quinoline ring system with a saturated six-membered nitrogen-containing ring fused to a benzene ring . The chemical entity can be uniquely identified through several standard identifiers as presented in Table 1.

| Identifier Type | Value |

|---|---|

| PubChem CID | 338259 |

| CAS Number | 4620-34-2 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate |

| InChIKey | VQCZFBAEEZXPBC-UHFFFAOYSA-N |

| Creation Date | March 26, 2005 |

| Modification Date | April 5, 2025 |

Structural Representation

The structure of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate features a partially reduced quinoline system with an ethyl carboxylate functional group at the 2-position of the heterocyclic ring. The compound contains a secondary amine (NH) group within the heterocyclic ring, which contributes to its potential for hydrogen bonding interactions. The tetrahydroquinoline core is characterized by a fused ring system comprising a benzene ring and a partially saturated six-membered nitrogen-containing ring .

Chemical Nomenclature

The compound has several synonyms documented in chemical databases, including:

-

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (IUPAC name)

-

1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID ETHYL ESTER

-

MFCD00023885 (MDL number)

Physical and Chemical Properties

Fundamental Physical Properties

Based on the molecular structure and comparable tetrahydroquinoline derivatives, ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate likely exhibits specific physical properties that govern its behavior in various chemical environments. Though direct experimental data for this specific compound is limited in the available search results, we can infer certain properties based on structural analysis and comparison with related compounds.

The compound contains both hydrophobic (aromatic and aliphatic) regions and hydrophilic functional groups (amine and ester), suggesting moderate solubility in polar organic solvents. The presence of the secondary amine group (NH) indicates potential for hydrogen bonding interactions, while the ethyl carboxylate group contributes to its polarity and reactivity profile.

Structural Features and Conformational Analysis

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate possesses a chiral center at the C-2 position where the carboxylate group is attached, potentially existing as enantiomers unless specifically synthesized in a stereoselective manner. The tetrahydroquinoline ring system can adopt different conformations, influenced by the substituent at the 2-position .

Synthesis Methods

Cascade and Tandem Reactions

Cascade or tandem reactions represent particularly efficient strategies for synthesizing tetrahydroquinoline scaffolds. These approaches offer rapid and effective routes to complex molecular architectures from relatively simple starting materials . One such approach involves multi-component reactions where several bonds are formed in a single synthetic operation.

For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Although this particular reaction produces differently substituted tetrahydroquinolines, the underlying synthetic principles could be adapted for the synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate.

Alternative Synthetic Routes

Several other methodologies have been documented for constructing tetrahydroquinoline scaffolds:

-

Bunce et al. reported a tandem-reduction-reductive cyclization sequence in one pot of ozonolysis-reduction followed by a reductive amination reaction sequence to produce N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters .

-

The Povaraov reaction, an acid-catalyzed one-pot conversion of N-arylimines and electron-rich dienophiles, has been employed to produce 1,2,3,4-tetrahydroquinolines. This reaction is typically classified as an aza-Diels–Alder or imino Diels–Alder reaction .

-

Menéndez et al. described a CAN (ceric ammonium nitrate) catalyzed one-pot diastereoselective synthesis of 4-alkoxy-2-ary-1,2,3,4-tetrahydroquinolines .

-

Wang reported a Mannich–Michael addition using malononitrile as a nucleophile toward 2-alkenyl substituted imines to yield optically enriched and highly substituted tetrahydroquinolines .

These methodologies could potentially be modified to target the specific synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate through appropriate selection of starting materials and reaction conditions.

Comparative Analysis with Related Compounds

Structural Comparison with Related Tetrahydroquinoline Derivatives

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate differs from other structurally related compounds primarily in the position of the carboxylate group and the absence of additional functional groups. For comparison, the search results identify related compounds such as:

-

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) - This compound features an additional carbonyl (oxo) group at the 2-position and the carboxylate group at the 3-position .

-

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 67752-52-7) - This compound also contains a carbonyl group at the 2-position but the carboxylate group is positioned at the 4-position .

The key structural differences between these compounds are summarized in Table 2:

| Compound | CAS Number | Position of Carboxylate | Additional Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | 4620-34-2 | 2-position | None | 205.25 |

| Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 26906-40-1 | 3-position | Carbonyl at 2-position | 219.24 |

| Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate | 67752-52-7 | 4-position | Carbonyl at 2-position | 219.24 |

Structure-Property Relationships

Analytical Characterization

Spectroscopic Identification

The spectroscopic identification of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectroscopic data for this compound is limited in the search results, analogous compounds might show characteristic spectral features such as:

-

¹H NMR signals corresponding to the aromatic protons of the benzene ring (typically in the range δ 6.5-7.5 ppm), the ethyl group of the ester (triplet for CH₃ around δ 1.2-1.4 ppm and quartet for CH₂ around δ 4.0-4.2 ppm), and the protons of the saturated ring (typically between δ 1.5-4.5 ppm) .

-

¹³C NMR would show signals for the carbonyl carbon of the ester (around δ 170-175 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons.

-

Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 205.25 g/mol, along with characteristic fragmentation patterns.

Current Research and Future Directions

Research Trends

Current research involving tetrahydroquinoline scaffolds, potentially including ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, focuses on developing more efficient synthetic methodologies and exploring their potential biological activities. The continued interest in cascade and tandem reactions for the synthesis of tetrahydroquinolines reflects the importance of these structures in chemical research .

Future Perspectives

Future research directions may include:

-

Development of stereoselective methodologies for the synthesis of enantiomerically pure ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

-

Exploration of its potential as a building block in the synthesis of more complex bioactive molecules

-

Investigation of its biological activities and structure-activity relationships

-

Application in the development of novel pharmaceutical agents based on the tetrahydroquinoline scaffold

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume